molecular formula C18H22ClO2P B167130 Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine CAS No. 136802-85-2

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

Cat. No.: B167130
CAS No.: 136802-85-2
M. Wt: 336.8 g/mol
InChI Key: JWCZKGYRAINWJA-UHFFFAOYSA-N
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Description

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine (CAS 136802-85-2) is an organophosphorus compound with the molecular formula C₁₈H₂₂ClO₂P and a molar mass of 336.79 g/mol . It exists as a colorless, viscous liquid with a density of 1.141 g/cm³ at 25°C and a predicted boiling point of 451.7±45.0°C . The compound is moisture-sensitive and requires storage at 2–8°C . Its structure features two 3,5-dimethyl-4-methoxyphenyl groups attached to a central phosphorus atom, with a chlorine substituent.

Properties

IUPAC Name

chloro-bis(4-methoxy-3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClO2P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCZKGYRAINWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402474
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE
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Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136802-85-2
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
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Preparation Methods

Phenolate Preparation

3,5-Dimethyl-4-methoxyphenol is dissolved in an inert solvent such as dichloromethane or toluene. A base (e.g., triethylamine) is added to deprotonate the phenolic hydroxyl group, forming the phenolate ion. This step is critical for activating the aromatic ring toward electrophilic substitution with PCl₃.

Reaction Conditions :

  • Temperature : 0–5°C to suppress side reactions.

  • Solvent : Anhydrous dichloromethane (preferred for its low boiling point and compatibility with PCl₃).

  • Molar Ratio : A 2:1 ratio of phenol to PCl₃ ensures complete substitution at phosphorus.

Phosphorus Trichloride Addition

PCl₃ is added dropwise to the phenolate solution. The reaction proceeds via a two-step mechanism:

  • Formation of a P–O intermediate .

  • Displacement of chloride to yield the final chlorophosphine.

Critical Parameters :

  • Stoichiometry : Excess PCl₃ (1.2 equivalents) drives the reaction to completion.

  • Byproduct Management : Gaseous HCl is neutralized using a scavenger (e.g., triethylamine) to prevent acid-catalyzed decomposition.

Industrial-Scale Production and Process Intensification

Large-scale synthesis requires modifications to laboratory protocols for safety and efficiency:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch flaskContinuous flow reactor
Temperature Control Ice bathJacketed reactor with coolant
PCl₃ Addition Rate Manual, dropwiseAutomated, precision metering
Yield 65–75%85–90%

Industrial processes prioritize in-line purification (e.g., short-path distillation) to isolate the product from unreacted phenol and phosphine oxides.

Purity Control and Analytical Validation

Purification Techniques

  • Recrystallization : The crude product is dissolved in hot toluene and gradually cooled to induce crystallization. Hexane is added as an anti-solvent to improve yield.

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:9) removes oxidized byproducts (e.g., phosphine oxides).

Spectroscopic Characterization

  • ³¹P NMR : A singlet at δ 98–102 ppm confirms the absence of oxidized species.

  • HRMS : Exact mass matching (calc. for C₁₈H₂₂ClO₂P: 336.0964) validates molecular integrity.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The P–Cl bond is prone to hydrolysis, necessitating strict anhydrous conditions. Storage under argon at –20°C extends shelf life.

Steric Effects on Reactivity

The 3,5-dimethyl groups create a cone angle >160°, which slows reaction kinetics but enhances catalytic selectivity. Kinetic studies suggest reaction times of 12–24 hours are optimal for complete conversion .

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine undergoes various types of reactions, including:

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide.

    Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (50-150°C).

Major Products

The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Cross-Coupling Reactions

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is extensively used in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Key reactions include:

  • Suzuki-Miyaura Coupling
  • Heck Reaction
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling

These reactions are crucial for synthesizing complex organic molecules such as pharmaceuticals and natural products .

Asymmetric Synthesis

This compound plays a significant role in asymmetric synthesis, particularly in:

  • Asymmetric Hydrogenations : It is utilized as a ligand in hydrogenation reactions to produce chiral compounds with high enantioselectivity.
  • Electrophilic Phosphination : It serves as a reagent for introducing phosphine groups into organic molecules .

Synthesis of Chiral Diphosphines

Research has demonstrated the effectiveness of this compound in synthesizing ferrocene-based chiral diphosphines. These diphosphines exhibit enhanced catalytic activity in various asymmetric transformations .

Nanocomposite Development

A study explored the use of this compound in synthesizing nanocomposites for agricultural applications. The nanocomposites were shown to enhance plant growth significantly when applied as fertilizers, demonstrating the compound's versatility beyond traditional synthetic chemistry .

Mechanism of Action

The mechanism by which Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and catalytic system used .

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

The compound belongs to the bis-aryl chlorophosphine family. Key structural analogues include:

Compound Name (CAS) Substituents Electronic Effects Steric Bulk
Bis(3,5-dimethylphenyl)chlorophosphine (74289-57-9) 3,5-dimethylphenyl Electron-donating (methyl groups) Moderate steric hindrance
Bis(3,5-di-t-butyl-4-methoxyphenyl)chlorophosphine (212713-08-1) 3,5-di-t-butyl-4-methoxyphenyl Stronger electron-donation (methoxy + t-butyl) High steric hindrance (t-butyl groups)
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine (142421-57-6) 3,5-CF₃-phenyl Electron-withdrawing (CF₃ groups) Moderate (CF₃ smaller than t-butyl)
Bis(dimethylamino)chlorophosphine (3348-44-5) N(CH₃)₂ Strong σ-donor (amino groups) Low steric hindrance

Key Observations :

  • Electron-donating groups (methoxy, methyl) enhance the ligand's ability to coordinate with electron-deficient metal centers, favoring catalytic applications in cross-coupling reactions .
  • Steric bulk (e.g., t-butyl groups) reduces reactivity in sterically crowded environments but improves selectivity in asymmetric catalysis .
  • Electron-withdrawing groups (CF₃) increase the electrophilicity of the phosphorus center, making the compound more reactive in phosphorylation reactions .

Physical and Chemical Properties

Property Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine Bis(dimethylamino)chlorophosphine Bis(3,5-di-t-butyl-4-methoxyphenyl)chlorophosphine
Molecular Weight (g/mol) 336.79 125.97 ~450 (estimated)
Density (g/cm³) 1.141 1.17 Higher (due to t-butyl groups)
Boiling Point (°C) 451.7 85°C at 0.35 mmHg >500 (estimated)
Reactivity Moisture-sensitive Highly moisture-sensitive Moderate moisture sensitivity

Key Observations :

  • Higher molecular weight and boiling point in aryl-substituted chlorophosphines correlate with increased thermal stability compared to amino-substituted analogues .
  • Moisture sensitivity varies with substituents: amino groups (e.g., in Bis(dimethylamino)chlorophosphine) react violently with water, while aryl groups provide partial protection .

Biological Activity

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is an organophosphorus compound notable for its applications in catalysis and organic synthesis. Its unique structure, characterized by a phosphorus atom bonded to two bulky 3,5-dimethyl-4-methoxyphenyl groups, enhances its utility as a ligand in various chemical reactions. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C16H18ClP
  • Molar Mass : Approximately 335.36 g/mol
  • Appearance : Colorless, viscous liquid; sensitive to moisture

The presence of the methoxy and dimethyl groups contributes to the steric and electronic properties of the phosphine, making it a valuable ligand in catalytic reactions such as Suzuki-Miyaura coupling and other cross-coupling methodologies.

This compound acts primarily as a ligand in various catalytic processes. Its interactions with transition metals facilitate several types of coupling reactions:

  • Buchwald-Hartwig Cross Coupling
  • Suzuki-Miyaura Coupling
  • Stille Coupling
  • Sonogashira Coupling
  • Negishi Coupling
  • Heck Coupling
  • Hiyama Coupling

These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, essential in synthesizing pharmaceuticals and other organic compounds.

Interaction with Enzymes

As a ligand, this compound can modulate the activity of metal-containing enzymes. These enzymes play vital roles in cellular functions such as metabolism and signal transduction. The compound's presence can alter enzyme activity, impacting various cellular processes.

Cellular Effects

The specific cellular effects of this compound are not extensively documented; however, it is known to influence cell signaling pathways. The dosage-dependent effects indicate that at low concentrations, it may enhance enzymatic reactions, while higher concentrations could lead to toxicity and disruption of cellular functions.

Dosage Effects in Animal Models

Research on dosage effects in animal models remains limited. Preliminary observations suggest that low doses may facilitate enzymatic reactions effectively, while higher doses pose risks of toxicity. This highlights the importance of precise dosing in experimental settings.

Metabolic Pathways

This compound participates in metabolic pathways requiring metal-ligand complex formation. These pathways often involve enzymes that catalyze functional group transfers to substrates. The compound's presence can influence metabolite flux through these pathways, thereby altering specific metabolite levels and overall metabolic activity.

Case Studies and Research Findings

Recent studies have explored the compound's utility in various applications:

  • Catalytic Applications : It has been shown to exhibit high activity and selectivity in cross-coupling reactions, making it invaluable for synthesizing complex organic molecules.
  • Drug Development : While specific studies on its direct therapeutic applications are sparse, the compound's ability to form stable complexes may lend itself to drug development strategies targeting enzyme inhibition or modulation .
  • Material Science : Its unique properties enable its use in developing new materials with specific characteristics, such as polymers and coatings.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions using chlorophosphines and substituted phenol derivatives. For example, reacting 3,5-dimethyl-4-methoxyphenol with phosphorus trichloride (PCl₃) under anhydrous conditions in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purity Control : Post-synthesis, purification via recrystallization (using toluene/hexane mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical. Purity is confirmed by ³¹P NMR (single peak near δ 100 ppm) and HPLC (>98% purity) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • ³¹P NMR : To confirm the absence of oxidized byproducts (e.g., phosphine oxides, which appear upfield at δ 20–30 ppm) .
  • ¹H/¹³C NMR : For verifying substituent positions (e.g., methoxy protons at δ ~3.8 ppm; aromatic protons split due to steric hindrance) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass validation (calc. for C₁₈H₂₂ClO₂P: 336.0964; observed: 336.0964 ± 0.0005) ensures molecular integrity .

Q. How should this compound be handled and stored to prevent degradation?

  • Protocol : Store under inert gas (argon/nitrogen) at –20°C to avoid hydrolysis. Use anhydrous solvents (e.g., THF, toluene) during reactions. Degradation products (e.g., phosphine oxides) can be monitored via ³¹P NMR .

Advanced Research Questions

Q. How do steric and electronic properties of this phosphine ligand influence its performance in cross-coupling reactions?

  • Analysis :

  • Steric Effects : The 3,5-dimethyl groups create a cone angle >160°, reducing undesired side reactions (e.g., β-hydride elimination) in palladium-catalyzed couplings .
  • Electronic Effects : Electron-donating methoxy groups increase electron density at phosphorus, enhancing oxidative addition rates in Suzuki-Miyaura reactions. Comparative studies with less bulky analogs (e.g., Bis(4-methoxyphenyl)chlorophosphine) show lower turnover frequencies (TOFs) due to reduced steric protection .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond angles (e.g., P–Cl bond length ~2.07 Å) and frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
  • Molecular Dynamics (MD) : Simulate ligand-metal interactions (e.g., Pd(0) complexes) to predict catalytic activity .

Q. How can contradictions in crystallographic data be resolved when determining its molecular structure?

  • Resolution Strategy :

  • Software Tools : Use SHELX for refinement (e.g., anisotropic displacement parameters for non-H atoms) and ORTEP-3 for visualizing thermal ellipsoids .
  • Validation : Cross-check with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···Cl contacts) that may distort bond lengths .

Q. What methodologies are effective for comparing catalytic efficiency with structurally related phosphine ligands?

  • Experimental Design :

  • Kinetic Studies : Measure TOFs in model reactions (e.g., Buchwald-Hartwig amination) under standardized conditions (1 mol% Pd, 80°C, toluene).
  • Turnover Number (TON) : Compare TONs for ligands with varying substituents (e.g., Bis(4-chlorophenyl)chlorophosphine vs. This compound) to quantify electronic effects .

Q. How do methoxy substituents impact the compound’s stability under oxidative conditions?

  • Mechanistic Insight :

  • Cyclic Voltammetry : Oxidative stability is assessed via anodic peaks (Epa ~1.2 V vs. Ag/AgCl), showing slower oxidation compared to non-methoxy analogs .
  • Accelerated Aging Tests : Exposure to O₂ at 50°C for 24 hours reveals <5% oxidation by ³¹P NMR, confirming enhanced stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
Reactant of Route 2
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

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